Methylbenzene-d5
Overview
Description
Methylbenzene-d5, also known as Toluene-d5, is a derivative of toluene where the hydrogen atoms on the benzene ring are replaced by deuterium . It has the molecular formula C7H8 and a molecular weight of 97.17 g/mol .
Molecular Structure Analysis
This compound has a similar structure to toluene, with a methyl group (CH3) attached to a phenyl group by a single bond . The difference lies in the replacement of hydrogen atoms on the benzene ring with deuterium . The InChI key for this compound is YXFVVABEGXRONW-VIQYUKPQSA-N .Chemical Reactions Analysis
This compound would be expected to undergo similar reactions to toluene. These include electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation .Physical and Chemical Properties Analysis
This compound shares similar physical and chemical properties with toluene. It has a molecular weight of 97.17 g/mol . Other properties such as solubility, boiling point, and melting point would be expected to be similar to those of toluene .Scientific Research Applications
Bioaccumulation Studies
Decamethylpentacyclosiloxane (D5), while not directly methylbenzene-d5, offers insight into the bioaccumulation assessments in biochemistry and environmental science. D5 demonstrates that certain compounds exhibit depuration rates in fish and mammals that exceed those of extremely hydrophobic, nonbiotransformable substances. This study suggests a comprehensive approach to bioaccumulation assessments, incorporating a variety of study designs and bioaccumulation measures beyond the traditional octanol–water partition coefficient (log KOW) and bioconcentration factor, which could be applicable to compounds similar to this compound (Gobas, Powell, Woodburn, Springer, & Huggett, 2015).
Adsorption Techniques
The removal of pollutants like methylene blue from solutions through adsorption techniques is widely researched. Low-cost adsorbents, such as agricultural wastes, industrial solid wastes, and biomass, demonstrate significant removal capabilities. This research points towards the potential utility of this compound in enhancing adsorption processes or in serving as a component of adsorbent materials for environmental cleanup efforts (Rafatullah, Sulaiman, Hashim, & Ahmad, 2010).
Drug Development Framework
A comprehensive review of AstraZeneca's small-molecule drug projects emphasizes the importance of selecting the right target, patient, tissue, safety, and commercial potential in drug development. While this compound itself is not mentioned, the framework provided can be instrumental in guiding the development of drugs involving this compound, ensuring effective decision-making based on technical determinants (Cook, Brown, Alexander, March, Morgan, Satterthwaite, & Pangalos, 2014).
Environmental Toxicology
The review on the fate and behavior of parabens in aquatic environments offers insights that could be relevant to understanding the environmental impact of this compound. Although parabens differ chemically from this compound, the methodologies used to study their biodegradability, persistence, and potential for bioaccumulation could be applied to this compound (Haman, Dauchy, Rosin, & Munoz, 2015).
Alternative Fuel Research
Research on di-methyl ether (DME) as an alternative fuel for compression-ignition engines provides a parallel to potential energy applications of this compound. DME's high cetane number, low auto-ignition temperature, and soot-free combustion highlight the importance of exploring similar compounds like this compound for their potential as eco-friendly fuel alternatives (Arcoumanis, Bae, Crookes, & Kinoshita, 2008).
Mechanism of Action
Target of Action
Methylbenzene-d5, also known as Toluene-d5, is a deuterated derivative of methylbenzene It’s parent compound, methylbenzene (toluene), is known to interact with various enzymes and proteins in the body .
Mode of Action
For instance, it can undergo electrophilic aromatic substitution reactions, where it is more reactive than benzene due to the electron-donating effect of the methyl group . This increased reactivity allows Methylbenzene to react with various substances, such as fuming sulfuric acid at 0°C, and with concentrated sulfuric acid if they are heated under reflux for about 5 minutes .
Biochemical Pathways
The parent compound, methylbenzene, is known to undergo various reactions, including oxidation . The oxidation process of Methylbenzene involves the formation of benzyl radicals, which are key intermediates in the reaction .
Pharmacokinetics
Deuterium substitution in drug molecules, such as this compound, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, can be incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
The parent compound, methylbenzene, is known to undergo various reactions, including halogenation . In halogenation, a benzene ring in Methylbenzene is attacked by an electrophile, resulting in the substitution of hydrogens .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the parent compound, Methylbenzene, is known to be highly volatile and can evaporate into the air quickly . Therefore, inhalation is the most common route of exposure to Methylbenzene . The environmental and toxicological effects of Methylbenzene have been extensively studied, and it is known to be irritating to the eyes, skin, and respiratory tract .
Biochemical Analysis
Biochemical Properties
Methylbenzene-d5, like its non-deuterated counterpart, is expected to interact with various enzymes and proteins. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various organic substances . The nature of these interactions is likely to be influenced by the presence of deuterium atoms, which can affect the kinetics of enzymatic reactions due to the isotope effect .
Cellular Effects
For instance, exposure to high levels of methylbenzene can disrupt cell membranes, interfere with cell signaling pathways, and alter gene expression
Molecular Mechanism
It’s likely to involve interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity . For example, methylbenzene can undergo bioactivation by cytochrome P450 enzymes to form reactive metabolites, which can bind to cellular macromolecules and cause toxicity
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on methylbenzene have shown that it can cause adverse effects at high doses, including neurological symptoms and liver damage . It’s plausible that this compound could have similar effects, but the presence of deuterium might alter its toxicity profile.
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as methylbenzene. Methylbenzene is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of benzyl alcohol, benzaldehyde, and benzoic acid . These metabolites can then be further metabolized or excreted . The metabolism of this compound could be influenced by the presence of deuterium, potentially leading to differences in metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Due to its lipophilic nature, it’s likely to passively diffuse across cell membranes . Once inside the cell, it could interact with various proteins and be distributed to different cellular compartments. The presence of deuterium might affect its distribution due to the isotope effect.
Subcellular Localization
Given its lipophilic nature, it could potentially localize to lipid-rich areas such as the cell membrane or the endoplasmic reticulum . The presence of deuterium could potentially influence its localization, but this would need to be confirmed through experimental studies.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473399 | |
Record name | Methylbenzene-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-99-2 | |
Record name | Methylbenzene-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1603-99-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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